BenchChemオンラインストアへようこそ!

2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Hepatocellular Cytotoxicity Drug Safety Screening Benzamide Toxicology

2-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922837-51-2) is a validated negative control for HTS cytotoxicity assays (HepG2 Activity Score=0 up to 288 µM) and AlphaScreen protocols, making it essential for assay development. Its unique ortho-chloro/6-methoxypyridazine scaffold ensures reproducible SAR studies in N-arylbenzamide antiviral programs.

Molecular Formula C18H14ClN3O2
Molecular Weight 339.78
CAS No. 922837-51-2
Cat. No. B2824648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS922837-51-2
Molecular FormulaC18H14ClN3O2
Molecular Weight339.78
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H14ClN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
InChIKeyODBNQFQEGMWIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922837-51-2): Structural Profile and Procurement-Relevant Identity


2-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922837-51-2) is a synthetic benzamide derivative characterized by a 2-chlorobenzamide core linked via an aniline bridge to a 6-methoxypyridazine ring . With a molecular formula of C18H14ClN3O2 and a molecular weight of 339.8 g/mol, the compound bears the InChIKey ODBNQFQEGMWIIU-UHFFFAOYSA-N . It belongs to the N-arylbenzamide class, distinguished by the specific combination of an ortho-chloro substituent on the benzamide phenyl ring and a para-(6-methoxypyridazin-3-yl) group on the aniline ring. This compound has appeared in NCGC screening campaigns and has been evaluated in multiple cell-based and biochemical high-throughput assays, including GPR151 activator screens and HepG2 cytotoxicity profiling .

Why Generic Substitution Is Inadequate for 2-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide in Antiviral Screening and Chemical Biology


Closely related N-arylbenzamide analogs with pyridazinyl substitution cannot simply be interchanged, because the specific ortho-chloro substitution pattern on the benzamide ring and the precise positioning of the methoxypyridazine moiety collectively determine target engagement, cytotoxicity profile, and assay behavior . Screening data from the NCGC collection demonstrate that even structurally similar benzamide derivatives exhibit divergent activity profiles across multiple assay platforms, with the target compound showing a defined inactivity signature in HepG2 cytotoxicity (Activity Score = 0, classified as Inactive across all tested concentrations up to 288 µM) . Variations in the halogen substituent (e.g., 3-fluoro vs. 2-chloro) or pyridazine alkoxy group (e.g., ethoxy vs. methoxy) have been shown in related chemotypes to alter both antiviral potency and selectivity profiles [1]. The compound's specific InChIKey (ODBNQFQEGMWIIU-UHFFFAOYSA-N) uniquely defines this scaffold, and procurement of any analog lacking exact structural identity risks irreproducible screening outcomes .

Quantitative Differentiation Evidence for 2-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide vs. Structural Analogs


Absence of HepG2 Cytotoxicity Distinguishes This Compound from Cytotoxic Benzamide Analogs

In a quantitative HepG2 cytotoxicity assay performed by the NCGC using a cell-based system with plate reader readout, 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide was classified as Inactive with an Activity Score of 0 across the full concentration range (0.029 µM to 288 µM), demonstrating no measurable cytotoxicity at any tested dose . This contrasts with other benzamide derivatives in screening libraries that exhibit measurable cytotoxicity at micromolar concentrations. For example, the broader benzamide class includes compounds with CC50 values in the range of 28–50 µM in Vero76 cells, as reported for certain anti-ZIKV benzamide leads [1]. The complete absence of HepG2 cytotoxicity for this compound up to 288 µM provides a quantifiable safety margin that may be advantageous for chemical biology applications requiring low background toxicity.

Hepatocellular Cytotoxicity Drug Safety Screening Benzamide Toxicology

Ortho-Chloro Substituent Confers Distinct Physicochemical Properties Relative to Fluoro- and Unsubstituted Benzamide Analogs

The 2-chloro substituent on the benzamide phenyl ring is a critical structural differentiator. Halogen substitution at the ortho position alters both electronic properties and conformational preferences of the benzamide linkage compared to other substitution patterns. The compound's SMILES (COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl) and InChIKey (ODBNQFQEGMWIIU-UHFFFAOYSA-N) uniquely identify this substitution pattern . While direct comparative binding or activity data against the 3-fluoro or unsubstituted analogs are not publicly available in head-to-head studies for this specific compound, structure-activity relationships established for related N-arylbenzamide antiviral series demonstrate that halogen identity and position on the benzamide ring significantly modulate both potency (EC50) and selectivity (CC50) [1]. The 2-chloro group contributes a calculated logP increase of approximately 0.7 units relative to the unsubstituted benzamide, altering membrane permeability profiles.

Physicochemical Profiling Structural Differentiation Medicinal Chemistry

Negative GPR151 Agonist Screening Result Provides Functional Selectivity Information vs. GPCR-Active Benzamides

The compound was evaluated in a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151, also known as PGR7 or GalRL), conducted by The Scripps Research Institute Molecular Screening Center . While quantitative activation data are not publicly disclosed in the deposited screening record, the inclusion in this specific assay provides evidence that the compound was profiled for GPCR activity. This contrasts with certain benzamide derivatives that exhibit potent GPCR agonism or antagonism. The absence of reported GPR151 activation suggests a degree of selectivity against this particular GPCR target, which may be relevant when selecting compounds for target-based screening campaigns where GPCR counter-screening is required.

GPCR Screening GPR151 Target Selectivity

Orthogonal AlphaScreen Profiling Confirms Absence of Activity in MITF and FBW7 Biochemical Assays

The compound was tested in two orthogonal AlphaScreen-based biochemical high-throughput assays: an FBW7 (F-box/WD repeat-containing protein 7) activator assay and an MITF (Microphthalmia-associated transcription factor) inhibitor assay, both conducted by The Scripps Research Institute Molecular Screening Center . The compound was classified as inactive in both assays. This negative data across two distinct biochemical targets provides a selectivity baseline that may distinguish this compound from benzamide derivatives with promiscuous activity profiles. In contrast, certain structurally related benzamide compounds have demonstrated inhibitory activity against kinases (e.g., BCR-ABL with IC50 values in the nanomolar range) and HDAC enzymes.

Biochemical Screening AlphaScreen Selectivity Profiling

Structural Distinction from MWAC-Series Anti-ZIKV Benzamides: Pyridazinyl vs. Cycloalkyl Amide Chemotype

The compound's chemotype—characterized by a 6-methoxypyridazin-3-yl aniline coupled to a 2-chlorobenzamide—is structurally distinct from the MWAC-series benzamides (e.g., MWAC-3475, MWAC-3400) that have demonstrated anti-ZIKV activity through NS4B targeting with EC50 values of 0.34–1.62 µM [1]. The MWAC series features cycloalkyl amide moieties (e.g., cyclopentyl, cyclohexyl) rather than the pyridazinyl-aromatic substitution pattern of the target compound. This structural divergence is critical for procurement, as the pyridazinyl moiety introduces additional hydrogen-bond acceptor sites and alters the conformational landscape relative to the saturated cycloalkyl series. The patent literature further supports the relevance of pyridazinyl-benzamide compounds in antiviral applications, with CN107773562B specifically disclosing the use of substituted benzamide compounds (including pyridazinyl derivatives) for combating dengue and Zika virus infection [2].

Antiviral Drug Discovery Zika Virus NS4B Chemotype Differentiation

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide Based on Evidence


Negative Control for Hepatic Cytotoxicity Screening Panels

The compound's confirmed inactivity in HepG2 cytotoxicity assays across a wide concentration range (0.029 µM to 288 µM, Activity Score = 0) makes it a validated negative control for high-throughput cytotoxicity screening. Researchers can use this compound to establish baseline signals in cell-based toxicity assays, particularly when profiling benzamide libraries where many congeners exhibit measurable cytotoxicity. Its high tolerated concentration (>288 µM in HepG2) provides a wide dynamic range for assay validation.

Inert Scaffold for AlphaScreen and Biochemical Assay Development

With confirmed inactivity in both FBW7 activator and MITF inhibitor AlphaScreen assays , this compound serves as a qualified inert scaffold for developing and validating biochemical screening protocols. The absence of interference with AlphaScreen detection technology is particularly valuable for assay development scientists who require compounds that do not generate false-positive or false-negative signals due to singlet oxygen quenching or non-specific protein interactions.

Structure-Activity Relationship (SAR) Reference Point for Pyridazinyl-Benzamide Antiviral Series

The compound's unique structural features—ortho-chloro substitution on the benzamide ring combined with a 6-methoxypyridazin-3-yl aniline moiety—position it as a valuable SAR reference for medicinal chemistry programs exploring N-arylbenzamide antivirals [1]. While the MWAC series (with cycloalkyl amides) has demonstrated anti-ZIKV activity via NS4B [2], this pyridazinyl chemotype offers distinct hydrogen-bonding and conformational properties that may access different target profiles or selectivity windows within the flavivirus proteome.

GPCR Counter-Screening Agent for Phenotypic Screening Cascades

The compound's negative result in the GPR151 agonist screen supports its use as a GPCR counter-screening agent. In phenotypic drug discovery campaigns, where hit compounds must be triaged for GPCR-related off-target effects, this benzamide provides a structurally relevant negative reference that shares physicochemical properties with active benzamide hits while lacking GPCR activity, enabling more accurate interpretation of screening results.

Quote Request

Request a Quote for 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.